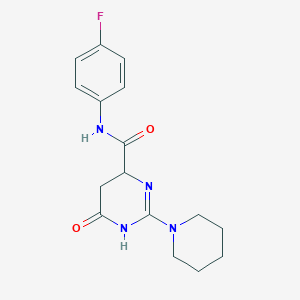![molecular formula C20H29N3O2 B4428524 4-[2-(1-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}piperidin-2-yl)ethyl]phenol](/img/structure/B4428524.png)
4-[2-(1-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}piperidin-2-yl)ethyl]phenol
説明
4-[2-(1-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}piperidin-2-yl)ethyl]phenol, also known as MP-10, is a novel compound that has gained significant interest in scientific research due to its potential therapeutic applications. MP-10 is a selective agonist of the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction.
作用機序
The mechanism of action of 4-[2-(1-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}piperidin-2-yl)ethyl]phenol involves its selective binding to the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, reward, and addiction. This compound acts as an agonist at the μ-opioid receptor, which results in the activation of downstream signaling pathways that lead to the therapeutic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily mediated by its interaction with the μ-opioid receptor. The activation of the μ-opioid receptor by this compound leads to the inhibition of neurotransmitter release, which results in the analgesic effects of the compound. Additionally, the activation of the μ-opioid receptor by this compound leads to the release of dopamine in the brain, which is responsible for the rewarding effects of the compound. The release of dopamine in response to this compound is thought to be responsible for its potential therapeutic effects in the treatment of addiction and depression.
実験室実験の利点と制限
One of the advantages of 4-[2-(1-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}piperidin-2-yl)ethyl]phenol for lab experiments is its high selectivity for the μ-opioid receptor. This selectivity allows researchers to study the effects of the compound on the μ-opioid receptor without the confounding effects of other receptors. Additionally, this compound has been shown to have potent and long-lasting effects, making it a useful tool for studying the μ-opioid receptor in animal models.
One of the limitations of this compound for lab experiments is its complex synthesis method. The synthesis of this compound requires expertise in organic chemistry and may not be accessible to all researchers. Additionally, the high potency of this compound may pose a risk to researchers who handle the compound without proper safety precautions.
将来の方向性
There are several future directions for the study of 4-[2-(1-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}piperidin-2-yl)ethyl]phenol. One area of research is the development of new pain medications based on the structure of this compound. Another area of research is the investigation of the potential therapeutic effects of this compound in the treatment of addiction and depression. Additionally, future studies may focus on the optimization of the synthesis method for this compound to make it more accessible to researchers. Overall, the study of this compound has the potential to lead to the development of new therapeutics for a variety of conditions.
科学的研究の応用
4-[2-(1-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}piperidin-2-yl)ethyl]phenol has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression. In animal studies, this compound has been shown to have potent analgesic effects, making it a promising candidate for the development of new pain medications. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of substance use disorders. Additionally, this compound has been shown to have antidepressant effects in animal models, indicating that it may be a potential treatment for depression.
特性
IUPAC Name |
4-[2-[1-[[1-(2-methoxyethyl)imidazol-2-yl]methyl]piperidin-2-yl]ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-25-15-14-22-13-11-21-20(22)16-23-12-3-2-4-18(23)8-5-17-6-9-19(24)10-7-17/h6-7,9-11,13,18,24H,2-5,8,12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCHNRKOWPFPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1CN2CCCCC2CCC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B4428447.png)
![8-benzyl-1,7-dimethyl-3-[2-(4-morpholinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4428456.png)
![N-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4428457.png)
![{2-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B4428462.png)
![2-{[2-(4-methoxyphenoxy)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4428482.png)
![{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4428490.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4428492.png)
![N-allyl-2-{[2-(4-fluorophenoxy)propanoyl]amino}benzamide](/img/structure/B4428493.png)

![4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4428512.png)
![4-{[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B4428518.png)

![N-(3,5-dichloro-2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4428533.png)
![[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]methylamine hydrochloride](/img/structure/B4428548.png)